2-[3-(3-Methoxyphenyl)phenyl]ethan-1-amine
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Overview
Description
2-[3-(3-Methoxyphenyl)phenyl]ethan-1-amine is a complex organic compound characterized by its phenyl rings and amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(3-Methoxyphenyl)phenyl]ethan-1-amine typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Production of amines or amides.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
2-[3-(3-Methoxyphenyl)phenyl]ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[3-(3-Methoxyphenyl)phenyl]ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to biological responses.
Comparison with Similar Compounds
3-Methoxyphenethylamine: Similar structure but with an ethyl group instead of a phenyl group.
3-(3-Methoxyphenyl)propanoic acid: Contains a carboxylic acid group instead of an amine group.
This compound's versatility and potential make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity offer numerous opportunities for innovation and discovery.
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Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-17-15-7-3-6-14(11-15)13-5-2-4-12(10-13)8-9-16/h2-7,10-11H,8-9,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZOFLZDKJLQPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC(=C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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